![molecular formula C3HBrN2O2S B1353499 5-Bromo-2-nitrothiazole CAS No. 182692-69-9](/img/structure/B1353499.png)
5-Bromo-2-nitrothiazole
Overview
Description
5-Bromo-2-nitrothiazole is a chemical compound with the CAS Number: 182692-69-9 . It has a molecular weight of 209.02 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 5-Bromo-2-nitrothiazole involves known chemical routes . The structures of the new compounds are confirmed by spectroscopic techniques, 1H NMR, 13C NMR, and mass spectrometry, and by elemental analyses .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-nitrothiazole can be represented by the formula C3HBrN2O2S . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
5-Bromo-2-nitrothiazole is a solid compound . It has a molecular weight of 209.02 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
5-Bromo-2-nitrothiazole: A Comprehensive Analysis of Scientific Research Applications
Building Block in Chemical Synthesis: 5-Bromo-2-nitrothiazole serves as a versatile building block in organic synthesis. It is utilized to construct more complex molecules through various chemical reactions due to its reactive bromine and nitro groups .
Intermediate for Other Chemicals: This compound acts as an intermediate in the synthesis of a wide range of chemicals, including pharmaceuticals and agrochemicals. Its role is crucial in multi-step synthesis processes .
3. Spectroscopy and Nonlinear Optical (NLO) Properties Recent studies have explored the effect of new Density Functional Theory (DFT) methods on the spectroscopy and NLO properties of 5-Bromo-2-nitrothiazole, indicating its potential in materials science research .
Antitumor and Cytotoxic Activity: Thiazoles, which include 5-Bromo-2-nitrothiazole, have been studied for their antitumor and cytotoxic activities. They show promise in cancer research, particularly in the development of new chemotherapeutic agents .
Mass Spectrometry Analysis: The compound’s mass spectrum can be analyzed using electron ionization techniques, which is valuable in identifying and quantifying it in various samples, contributing to analytical chemistry .
Safety and Hazards
5-Bromo-2-nitrothiazole is classified as a skin irritant and may cause serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Mechanism of Action
Target of Action
It is known that nitroheterocycles, a group which includes nitrothiazoles, may be reductively activated in hypoxic cells .
Mode of Action
Nitroheterocycles, including nitrothiazoles, are known to undergo redox recycling or decompose to toxic products after being reductively activated in hypoxic cells .
properties
IUPAC Name |
5-bromo-2-nitro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBUHHOZDGNXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitrothiazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why does 5-bromo-2-nitrothiazole yield unexpected products when reacted with weakly basic secondary aliphatic amines?
A1: While one might anticipate a simple nucleophilic substitution at the bromine position, research reveals a more complex scenario []. 5-Bromo-2-nitrothiazole undergoes a thermal isomerization to its more reactive counterpart, 2-bromo-5-nitrothiazole. This isomer then competes with the direct nucleophilic displacement on the original molecule. Consequently, the reaction produces a mixture of both the expected 5-amino product and the rearranged 2-aminated 5-nitrothiazole product [].
Q2: How was the structure of the unexpected rearrangement product confirmed?
A2: Researchers employed two key methods to unequivocally confirm the structure of the rearranged 2-aminated 5-nitrothiazole product. Firstly, they synthesized the suspected rearrangement product via alternative synthetic routes, enabling direct comparison with the product obtained from the reaction of 5-bromo-2-nitrothiazole with amines. Secondly, they employed X-ray crystallography to determine the structure of a derivative of the rearrangement product, providing definitive proof of its identity [].
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